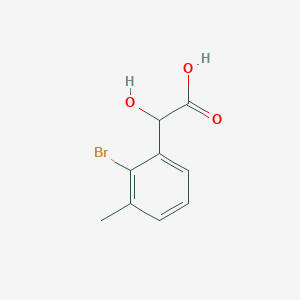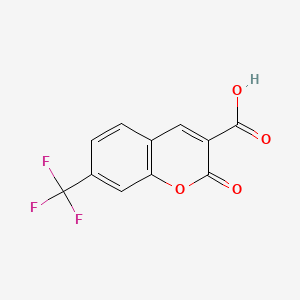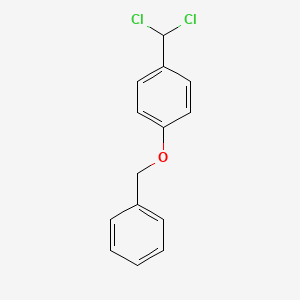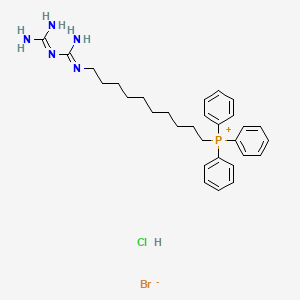
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride: is a compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is a derivative of triphenylphosphonium, a class of compounds known for their ability to target mitochondria. The presence of the carbamimidoylguanidino group adds to its chemical complexity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride typically involves the conjugation of a triphenylphosphonium group to a decyl chain that contains a carbamimidoylguanidino moiety. The synthetic route may include:
Starting Materials: Triphenylphosphine, decyl bromide, and carbamimidoylguanidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
Industrial Production Methods: This includes optimizing reaction conditions, using automated flash chromatography for purification, and ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center.
Reduction: Reduction reactions may target the carbamimidoylguanidino group.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center or the decyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized phosphonium derivatives.
Reduction: Reduced carbamimidoylguanidino derivatives.
Substitution: Substituted phosphonium or decyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its ability to target mitochondria, making it useful in studies related to mitochondrial function and dysfunction.
Medicine:
- Potential therapeutic applications in targeting cancer cells due to its ability to exploit the hyperpolarized mitochondrial membrane potential of cancer cells .
Industry:
Mecanismo De Acción
The mechanism of action of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride involves its ability to target mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, the carbamimidoylguanidino group can interact with mitochondrial proteins and enzymes, potentially disrupting their function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Mito-metformin: A triphenylphosphonium-conjugated metformin analog.
Para-methoxy (pMeO-MMe) and para-trifluoromethyl MMe (pCF3-MMe): Other triphenylphosphonium analogs with different substituents.
Uniqueness:
- The presence of the carbamimidoylguanidino group distinguishes (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride from other triphenylphosphonium compounds. This group may confer additional biological activity and specificity, making it a valuable compound for targeted therapies .
Propiedades
Fórmula molecular |
C30H42BrClN5P |
|---|---|
Peso molecular |
619.0 g/mol |
Nombre IUPAC |
10-[[amino-(diaminomethylideneamino)methylidene]amino]decyl-triphenylphosphanium;bromide;hydrochloride |
InChI |
InChI=1S/C30H41N5P.BrH.ClH/c31-29(32)35-30(33)34-24-16-5-3-1-2-4-6-17-25-36(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;;/h7-15,18-23H,1-6,16-17,24-25H2,(H6,31,32,33,34,35);2*1H/q+1;;/p-1 |
Clave InChI |
XAWNLEFQOGTHAQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCCCCCCCCN=C(N)N=C(N)N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

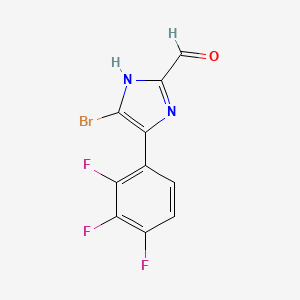
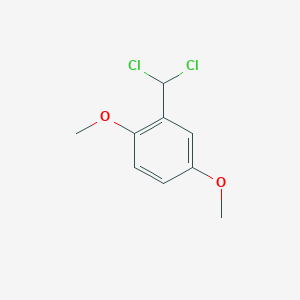
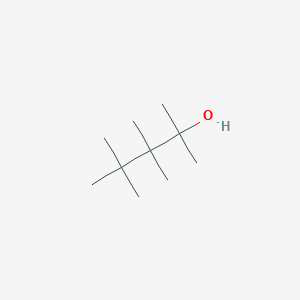
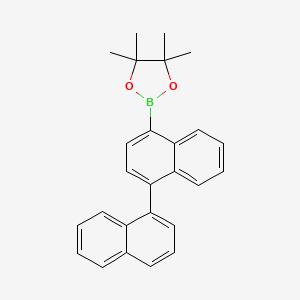
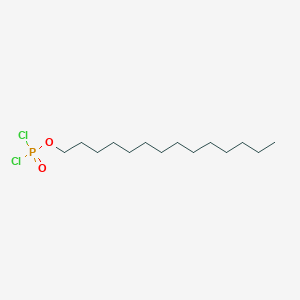
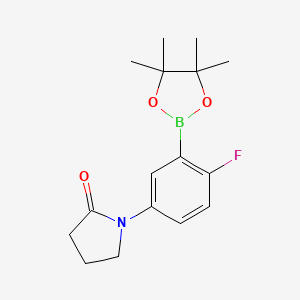
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
